molecular formula C17H24O2 B12579628 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol CAS No. 603985-01-9

3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol

Cat. No.: B12579628
CAS No.: 603985-01-9
M. Wt: 260.4 g/mol
InChI Key: WZAMJYDURIFBHI-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a hepta-2,6-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol typically involves multiple steps, including the formation of the hepta-2,6-dien-1-ol backbone and the introduction of the methoxy and methyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reagents would be selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the hepta-2,6-dien-1-ol backbone can be reduced to form saturated compounds.

    Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol is unique due to its specific structure, which includes a hepta-2,6-dien-1-ol backbone with methoxy and methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

603985-01-9

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

3-(2-methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol

InChI

InChI=1S/C17H24O2/c1-6-10-17(3,4)15(9-11-18)14-12-13(2)7-8-16(14)19-5/h6-9,12,18H,1,10-11H2,2-5H3

InChI Key

WZAMJYDURIFBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=CCO)C(C)(C)CC=C

Origin of Product

United States

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